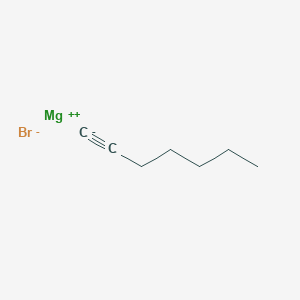
Magnesium, bromo-1-heptynyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium, bromo-1-heptynyl- is an organometallic compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromo-1-heptynyl group, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium, bromo-1-heptynyl- is typically prepared through the reaction of 1-bromo-1-heptyne with magnesium metal in an anhydrous ether solvent. This reaction is a classic example of the Grignard reaction, where the magnesium inserts into the carbon-bromine bond to form the Grignard reagent . The reaction conditions require the exclusion of moisture and air to prevent the decomposition of the Grignard reagent.
Industrial Production Methods
On an industrial scale, the preparation of magnesium, bromo-1-heptynyl- follows similar principles but involves larger reactors and more stringent control of reaction conditions. The use of activated magnesium and continuous addition of the bromo-1-heptyne can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
Magnesium, bromo-1-heptynyl- undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can participate in substitution reactions with electrophiles.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Electrophiles: Reacts with alkyl halides and other electrophiles to form new carbon-carbon bonds.
Oxidizing Agents: Can be oxidized using agents like hydrogen peroxide.
Major Products Formed
Alcohols: Primary products when reacted with carbonyl compounds.
Alkanes and Alkenes: Formed through substitution reactions with alkyl halides.
Oxidized Products: Various oxidized derivatives depending on the oxidizing agent used.
Scientific Research Applications
Magnesium, bromo-1-heptynyl- has a wide range of applications in scientific research:
Organic Synthesis: Used as a key intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the preparation of advanced materials and polymers.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of magnesium, bromo-1-heptynyl- involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This nucleophilic addition forms new carbon-carbon bonds, which is the basis for its use in organic synthesis. The magnesium atom stabilizes the negative charge on the carbon, making it a strong nucleophile .
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity.
Ethylmagnesium Bromide: Used in similar nucleophilic addition reactions.
Vinylmagnesium Bromide: Reacts similarly with carbonyl compounds.
Uniqueness
Magnesium, bromo-1-heptynyl- is unique due to its alkyne functionality, which allows for additional reactivity compared to other Grignard reagents.
Properties
CAS No. |
61307-38-8 |
|---|---|
Molecular Formula |
C7H11BrMg |
Molecular Weight |
199.37 g/mol |
IUPAC Name |
magnesium;hept-1-yne;bromide |
InChI |
InChI=1S/C7H11.BrH.Mg/c1-3-5-7-6-4-2;;/h3,5-7H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
ILBFGHGUOXGJME-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC#[C-].[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















